molecular formula C10H8N2O B031642 1-Phenyl-1H-pyrazole-4-carbaldehyde CAS No. 54605-72-0

1-Phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B031642
CAS No.: 54605-72-0
M. Wt: 172.18 g/mol
InChI Key: PHVRLPFVPVKYOI-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and an aldehyde functional group.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazole-4-carboxylic acid
  • 1-Phenyl-1H-pyrazole-4-methanol
  • 3-Substituted 1-phenyl-1H-pyrazole-4-carbaldehydes

Uniqueness: 1-Phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the phenyl group and the aldehyde functional group allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .

Properties

IUPAC Name

1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVRLPFVPVKYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359212
Record name 1-Phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54605-72-0
Record name 1-Phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Phenyl-1H-pyrazole (250 mg, 1.7 mmol) was added to a cold (0-4° C.) solution of DMF (1.5 g, 1.6 mL, 9.7 mmol) and POCl3 (1.86 g, 1.1 mL, 19.2 mmol) and stirring continued for 10 minutes. The resulting mixture was heated at 106° C. for 2.5 hrs. The reaction mixture was cooled and quenched with ice cold water, basified with 20% aqueous NaOH solution, the solid was collected to afford 330 mg (crude) of 1-phenyl-1H-pyrazole-4-carbaldehyde. 1H NMR (300 MHz, CDCl3): δ 10.0 (s, 1H), 8.45 (s, 1H), 8.2 (s, 1H), 7.75 (d, 2H), 7.55 (t, 2H), 7.45 (t, 1H). Sulphamic acid (253 mg, 2.6 mmol) in water (0.5 mL) was added at 0° C. to a mixture of phenyl-1H-pyrazole-4-carbaldehyde (0.5 g, 2.34 mmol) in acetone (3 mL). After 2 minutes sodium chlorite (315 mg, 3.5 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes. Water was added and the solid obtained was isolated by filtration to afford 140 mg (85% yield) of 1-phenyl-1H-pyrazole-4-carboxylic acid.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Phenyl-1H-pyrazole-4-carbaldehyde?

A1: The molecular formula is C10H8N2O, and the molecular weight is 172.18 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: Key spectroscopic data include: - IR spectroscopy: Provides information about functional groups, particularly the carbonyl group (C=O) of the aldehyde. - NMR spectroscopy (1H and 13C): Reveals structural details and confirms the presence of specific protons and carbon atoms within the molecule. - Mass spectrometry: Confirms the molecular weight and fragmentation pattern, providing further structural information.

Q3: How is the structure of this compound confirmed?

A3: The structure is confirmed through a combination of: - Spectral Analysis: IR, 1H NMR, 13C NMR, and mass spectrometry provide detailed information about the functional groups and connectivity of atoms within the molecule. , - Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, and nitrogen, supporting the proposed molecular formula. - X-ray Diffraction: For solid-state structures, this technique provides a three-dimensional arrangement of atoms within the crystal lattice, offering definitive structural proof.

Q4: What is a common synthetic route to prepare this compound?

A4: The Vilsmeier-Haack reaction is frequently employed. It involves reacting a suitable substituted hydrazone (e.g., 1-phenylethylidene-2-phenylhydrazine) with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide).

Q5: What are the key reactions this compound can undergo?

A5: It readily participates in reactions characteristic of both aldehydes and the pyrazole ring, including: - Knoevenagel Condensation: Reacting with active methylene compounds to yield substituted alkenes. This reaction is often utilized to synthesize heterocyclic compounds with potential pharmaceutical applications. - Schiff Base Formation: Condensation with primary amines to form Schiff bases, a versatile class of compounds with potential in coordination chemistry and biological applications. , - Cycloaddition Reactions: The pyrazole ring can participate in [3+2] cycloaddition reactions, leading to the formation of complex heterocyclic systems with potential biological activities. - Oxime Formation: Reacting with hydroxylamine to yield oximes, which can be further modified or utilized as intermediates in organic synthesis. - Reduction: The aldehyde group can be reduced to an alcohol, providing access to new derivatives for further functionalization.

Q6: What are the potential applications of this compound and its derivatives?

A6: This compound serves as a versatile building block in organic synthesis, particularly for: - Pharmaceuticals: Derivatives have shown potential as anticonvulsant, analgesic, antimicrobial, and antihypertensive agents. , , , - Agrochemicals: Potential for development as herbicides, fungicides, and insecticides due to the biological activity often associated with pyrazole derivatives. - Materials Science: May find use in developing new materials, such as polymers and dyes, due to the possibility of introducing diverse functionalities through chemical modifications.

Q7: Have any specific derivatives shown significant biological activity?

A7: Yes, several derivatives exhibit promising activity: - Antimicrobial Agents: Compounds with substitutions in the pyrazole ring, such as -CONH2 and -CSNH2, have demonstrated antibacterial activity against various organisms. - Anticonvulsants: Derivatives incorporating thiazolidine, pyrazolone, and thiazolo[3,2-a]pyrimidine moieties have shown potent anticonvulsant activity.

Q8: How does modifying the structure of this compound influence its biological activity?

A8: Modifications at various positions significantly impact activity: - Substitutions on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can modulate electronic properties and influence interactions with biological targets. - Modifications at the 3-position of the pyrazole ring: Introducing different aryl or heterocyclic groups can significantly impact interactions with biological targets, affecting potency and selectivity. - Derivatization of the aldehyde group: Converting the aldehyde to other functional groups (e.g., oximes, hydrazones, or substituted alkenes) can significantly alter the compound's pharmacological profile.

Q9: How is computational chemistry employed in research on this compound?

A9: It plays a crucial role in: - Molecular Docking: Predicts the binding mode and affinity of derivatives to target proteins, aiding in the rational design of more potent and selective inhibitors. - QSAR (Quantitative Structure-Activity Relationship) Modeling: Develops mathematical models to correlate the structure of derivatives with their biological activity, guiding the synthesis of novel analogs with improved properties. - DFT (Density Functional Theory) Calculations: Investigate electronic properties, such as HOMO-LUMO energies, to gain insights into reactivity and potential interactions with biological systems.

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